KCC2 blocker 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KCC2-Blocker 1 ist ein selektiver Inhibitor des Kalium-Chlorid-Cotransporters 2 (KCC2). Diese Verbindung ist in der Neurowissenschaftlichen Forschung aufgrund ihrer Rolle bei der Modulation der Chlorid-Homöostase in Neuronen von Bedeutung. Durch die Hemmung von KCC2 beeinflusst er die intrazelluläre Chloridkonzentration, was wiederum die durch Gamma-Aminobuttersäure (GABA)-Rezeptoren vermittelte inhibitorische Neurotransmission beeinflusst .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von KCC2-Blocker 1 beinhaltet die Hochskalierung der Laborsyntheseverfahren. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Durchflussreaktoren und automatisierte Systeme umfassen, um Konsistenz und Effizienz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

The industrial production of KCC2 blocker 1 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KCC2-Blocker 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von KCC2-Blocker 1 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Epilepsy Research

KCC2 blocker 1 has been extensively studied in the context of epilepsy. Research indicates that blocking KCC2 activity can enhance the occurrence and duration of interictal discharges in hippocampal slices, suggesting a potential mechanism for seizure propagation. For instance, a study demonstrated that application of KCC2 blockers increased interictal discharge rates while decreasing their duration in both the piriform cortex and entorhinal cortex . These findings underscore the importance of KCC2 modulation in controlling seizure activity.

Neurodegenerative Diseases

The role of KCC2 in neurodegenerative diseases has garnered attention due to its involvement in maintaining GABAergic signaling. In models of Huntington’s disease, inhibition of KCC2 was shown to exacerbate motor deficits associated with reduced GABAergic transmission . Therapeutic strategies aimed at restoring KCC2 function or inhibiting its blockers could potentially ameliorate symptoms related to GABAergic dysfunction.

Psychiatric Disorders

Alterations in KCC2 expression have been linked to various psychiatric conditions, including anxiety and depression. Studies suggest that enhancing KCC2 function may restore normal inhibitory signaling and improve mood-related behaviors in animal models . The application of KCC2 blockers like VU0240551 could serve as a tool for understanding these complex interactions further.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| PMC4880462 | Blocking KCC2 with VU0240551 increased interictal discharge frequency | Suggests potential for seizure exacerbation |

| eLife 2017 | APP mutants showed reduced KCC2 levels leading to decreased GABAAR expression | Highlights importance in neurodegeneration |

| Frontiers 2022 | Potentiation of KCC2 reduced neuronal excitability in vitro | Supports therapeutic targeting for epilepsy |

Wirkmechanismus

KCC2 blocker 1 exerts its effects by selectively inhibiting the potassium-chloride cotransporter 2. This inhibition leads to an increase in intracellular chloride concentration, which affects the inhibitory neurotransmission mediated by gamma-aminobutyric acid receptors. The molecular targets include the KCC2 protein and associated signaling pathways, such as the WNK, PKC, and BDNF pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NKCC1-Inhibitoren: Diese Verbindungen hemmen den Natrium-Kalium-Chlorid-Cotransporter 1 und haben ähnliche Auswirkungen auf die Chlorid-Homöostase.

Andere KCC2-Inhibitoren: Verschiedene andere Inhibitoren zielen auf KCC2 mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Einzigartigkeit

KCC2-Blocker 1 ist einzigartig aufgrund seiner hohen Selektivität für den Kalium-Chlorid-Cotransporter 2, was ihn zu einem wertvollen Werkzeug macht, um die spezifische Rolle von KCC2 in der neuronalen Funktion und seine potenziellen therapeutischen Anwendungen zu untersuchen .

Biologische Aktivität

KCC2 blocker 1, also known as VU 0240551, is a selective inhibitor of the K+/Cl− cotransporter KCC2 (SLC12A5), which plays a crucial role in maintaining chloride homeostasis in mature neurons. This compound has garnered attention due to its implications in neurological disorders, particularly those involving altered inhibitory signaling in the central nervous system (CNS).

KCC2 is essential for establishing low intracellular chloride concentrations, which are vital for GABAergic signaling. By inhibiting KCC2, this compound disrupts this balance, leading to increased intracellular chloride levels and altered neuronal excitability. The inhibition of KCC2 by this compound has been shown to have significant effects on neuronal activity and synaptic function.

In Vitro Studies

Research indicates that this compound has an IC50 value of approximately 560 nM for inhibiting K+ uptake in KCC2-overexpressing cells . This potency suggests that the compound effectively disrupts KCC2 function, leading to physiological changes in neuronal networks.

Table 1: Summary of In Vitro Findings on this compound

In Vivo Studies

In vivo studies have demonstrated that the application of this compound can lead to significant alterations in neuronal excitability and GABAergic signaling. For instance, chronic administration resulted in depolarization of the reversal potential for GABA, indicating a shift towards excitatory signaling due to reduced inhibitory capacity .

Case Study: Epileptic Activity Induction

One notable study investigated the effects of KCC2 blockade on epileptic activity. Following the administration of this compound, researchers observed increased seizure-like activity under conditions that typically promote excitability. This was attributed to the impaired chloride extrusion capability of neurons, leading to a reduced efficacy of GABAergic inhibition .

Table 2: Case Study Results on Seizure Activity

| Parameter | Control Group | This compound Group |

|---|---|---|

| Seizure Frequency | Low | High |

| Average Duration (s) | 10 | 30 |

| GABA Reversal Potential (mV) | -70 | -50 |

Clinical Implications

The biological activity of this compound raises important questions regarding its potential therapeutic applications and risks. Given that aberrant KCC2 function is implicated in various neurological disorders, including epilepsy and neuropathic pain, understanding the precise effects of its inhibition is crucial for developing targeted therapies.

Potential Therapeutic Uses

- Epilepsy Management : By modulating inhibitory signaling, this compound may provide insights into new treatment strategies for epilepsy.

- Pain Disorders : Alterations in chloride homeostasis are linked to neuropathic pain; thus, this compound could be explored for pain management therapies.

Eigenschaften

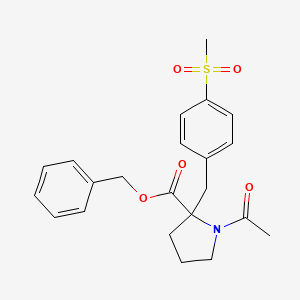

IUPAC Name |

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZWVGQXNFWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.